molecular formula C15H14FN3O2 B2441543 N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide CAS No. 2380173-54-4

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide

货号 B2441543
CAS 编号: 2380173-54-4
分子量: 287.294
InChI 键: LJYDCEGTXRLHLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed as a potential treatment for non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.

作用机制

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide selectively targets mutant forms of EGFR by irreversibly binding to the ATP-binding pocket of the enzyme. This binding inhibits the autophosphorylation of EGFR, which is necessary for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide induces apoptosis and inhibits cell proliferation in NSCLC cells that harbor EGFR mutations.
Biochemical and Physiological Effects:
N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. In preclinical studies, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has demonstrated a significant reduction in tumor growth and prolonged survival in mouse models of NSCLC. In clinical trials, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

实验室实验的优点和局限性

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has several advantages for use in lab experiments. This compound has been extensively studied in preclinical and clinical trials, and it has been shown to have potent antitumor activity against NSCLC cells that harbor EGFR mutations. Additionally, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has a favorable safety profile, which makes it a promising candidate for further development as a cancer treatment. However, there are also limitations to using N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in lab experiments. This compound is highly specific for mutant forms of EGFR, which limits its potential use in other types of cancer. Additionally, the irreversibility of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide binding to EGFR may limit its potential for combination therapy with other drugs.

未来方向

There are several future directions for the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide as a cancer treatment. One potential direction is the combination of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide with other targeted therapies or immunotherapies to improve its efficacy. Another direction is the development of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide for use in other types of cancer that may have mutations in the EGFR pathway. Additionally, there is ongoing research into the mechanisms of resistance to N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, which may lead to the development of new drugs that can overcome this resistance. Overall, the promising results of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide in preclinical and clinical studies make it a promising candidate for further development as a cancer treatment.

合成方法

The synthesis of N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves a multi-step process that includes the reaction of 2-fluoroaniline with 4-bromopyridine to form N-(2-fluorophenyl)-4-bromopyridin-3-amine. This intermediate is then reacted with 3-chloroazetidine-1-carboxylic acid to form the desired product, N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure product.

科学研究应用

N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of NSCLC. This compound has been shown to selectively inhibit mutant forms of EGFR, which are commonly found in NSCLC patients. In preclinical studies, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has demonstrated potent antitumor activity against NSCLC cell lines that harbor EGFR mutations. In clinical trials, N-(2-Fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.

属性

IUPAC Name

N-(2-fluorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYDCEGTXRLHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。